molecular formula C8H16O2 B8637110 4-Hydroxy-2-Methylheptan-3-one

4-Hydroxy-2-Methylheptan-3-one

Cat. No. B8637110
M. Wt: 144.21 g/mol
InChI Key: CQVIHDSDTPDFTH-UHFFFAOYSA-N
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Patent
US07560483B2

Procedure details

To a solution of (41) (5.0 g, 21.4 mmol) in acetonitrile (270 mL) was added under vigorous stirring a solution of Hg(ClO4)2 in methanol (30 mL). The resulting mixture was stirred at room temperature for 2 h. After filtration, the filtrate was carefully concentrated under reduced pressure without heating. Purification of the residue using silica gel flash column chromatography (10% ethyl acetate/hexane) provided 2.8 g (91%) of the title compound as colorless liquid. 1H NMR (CDCl3, 400 MHz): δ 0.91 (t, J=7.2 Hz, 3H), 1.09 (d, J=7.2 Hz, 3H), 1.10 (d, J=7.2 Hz, 3H), 1.35-1.46 (m, 4H), 1.75 (m, 1H), 2.80 (m, 1H), 3.45 (d, J=5.2 Hz, 1H), 4.29 (m, 1H).
Name
( 41 )
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
[Compound]
Name
Hg(ClO4)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1([CH:10]([OH:14])[CH2:11][CH2:12][CH3:13])SCCCS1)([CH3:3])[CH3:2].C[OH:16]>C(#N)C>[OH:14][CH:10]([CH2:11][CH2:12][CH3:13])[C:4](=[O:16])[CH:1]([CH3:3])[CH3:2]

Inputs

Step One
Name
( 41 )
Quantity
5 g
Type
reactant
Smiles
C(C)(C)C1(SCCCS1)C(CCC)O
Name
Quantity
270 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Hg(ClO4)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was carefully concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
without heating
CUSTOM
Type
CUSTOM
Details
Purification of the residue

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(C(C(C)C)=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.